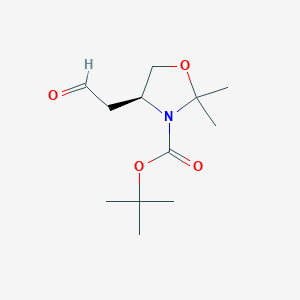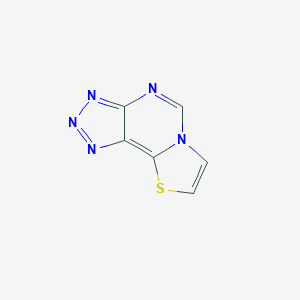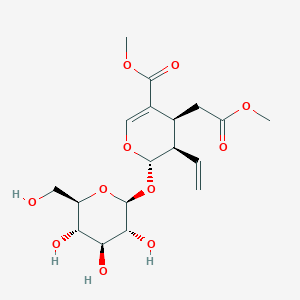
Secoxyloganin methyl ester
Vue d'ensemble
Description
Secoxyloganin methyl ester is a natural iridoid found in the vines of Lonicera japonica . It is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties .
Synthesis Analysis
The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis
This compound is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside .Physical and Chemical Properties Analysis
This compound has a molecular formula of C18H26O11 and a molecular weight of 418.4 g/mol . It has a boiling point of 586.2±50.0°C (Predicted), a melting point of 134°C, and a density of 1.42±0.1 g/cm3 (Predicted) .Applications De Recherche Scientifique
Pharmacologie
Secoxyloganin methyl ester : a été identifié comme un composé possédant un potentiel pharmacologique significatif. Il présente des propriétés antioxydantes et anti-allergiques, qui sont bénéfiques dans le traitement de diverses maladies humaines telles que le cancer, les maladies de la peau, les maladies cardiovasculaires et les troubles neurologiques .
Biochimie
En biochimie, This compound est reconnu comme un secoiridoïde glycoside. Il joue un rôle dans la biosynthèse d'autres composés bioactifs et est impliqué dans les mécanismes de défense des plantes. Ses propriétés antioxydantes sont également d'intérêt dans les études biochimiques liées au stress oxydatif .
Médecine
Médicalement, This compound se trouve dans plusieurs espèces végétales utilisées en médecine traditionnelle. Il est étudié pour ses effets thérapeutiques et son inclusion potentielle dans des formulations pharmaceutiques, en particulier en raison de ses activités anti-inflammatoires et antibactériennes .
Agriculture
Agricolement, This compound est d'intérêt pour sa présence dans des plantes comme Osmanthus fragrans et Lonicera japonica, qui ont une valeur ornementale et médicinale. Comprendre son rôle peut aider à la culture de ces plantes pour un rendement maximal des métabolites désirés .
Biotechnologie
Dans le domaine de la biotechnologie, This compound est crucial pour l'étude des voies métaboliques dans les plantes non modèles. Il est également important pour les efforts de génie génétique visant à améliorer la production de métabolites secondaires précieux dans les plantes .
Sciences de l'environnement
D'un point de vue des sciences de l'environnement, This compound fait partie de l'étude des métabolites végétaux et de leurs rôles dans les écosystèmes. Ses propriétés antioxydantes peuvent avoir des implications pour la résilience des plantes face aux facteurs de stress environnementaux .
Applications industrielles
Industriellement, This compound est utilisé comme substance de référence dans le contrôle de la qualité et la recherche. Il est également un candidat pour le développement d'applications industrielles à base de produits naturels en raison de ses propriétés bioactives
Mécanisme D'action
Target of Action
Secoxyloganin methyl ester is a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties . .
Mode of Action
Its antioxidant and anti-allergic properties suggest that it may interact with cellular targets involved in oxidative stress and immune response .
Biochemical Pathways
This compound is part of the secoiridoid biosynthesis pathway . The compound is produced from 7-deoxyloganic acid, which is hydroxylated by 7-deoxy-loganic acid 7-epi-hydroxylase (7eDLH), oleoside methyl ester synthase (OMES), and secoxyloganin synthase (SXS) to produce oleoside-11-methyl ester (OME) .
Result of Action
This compound exhibits antioxidant and anti-allergic properties . As an antioxidant, it may help protect cells from damage caused by free radicals. Its anti-allergic properties suggest that it may modulate immune responses, potentially reducing allergic reactions .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is found in several plant species, and its concentration can vary depending on the plant’s growth conditions . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Secoxyloganin methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of oleoside-type secoiridoids . The nature of these interactions is often through binding or inhibition, affecting the function and activity of these biomolecules .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have anti-inflammatory, vasoconstriction, antiviral, antitumor, and antibacterial activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the biosynthesis of oleoside-type secoiridoids, starting from 7-deoxyloganic acid which is catalyzed by various enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors within these pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCHHOVJEMEKKG-VPNMNMBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)
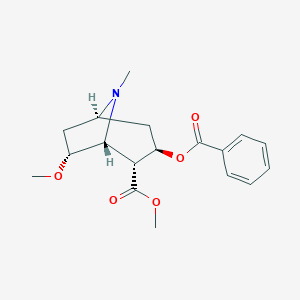
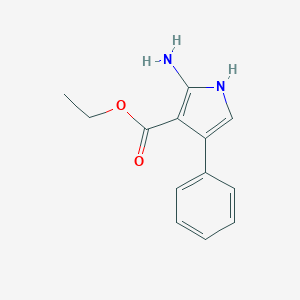
![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

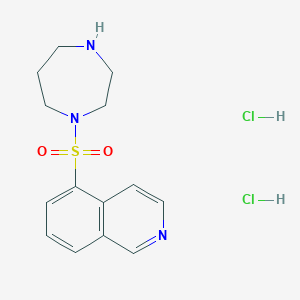
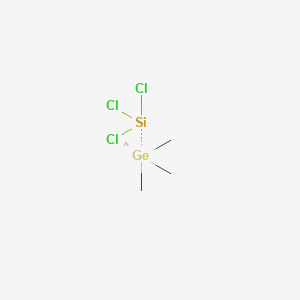

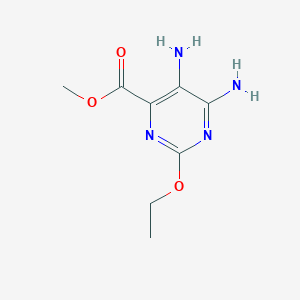

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
